Ethyl 5-bromo-2,3-difluorophenylacetate
Overview
Description
Ethyl 5-bromo-2,3-difluorophenylacetate (EBDFA) is a chemical compound that has been studied for its potential applications in the field of organic synthesis and laboratory experiments. EBDFA is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, the preparation of organometallic complexes and the synthesis of fluorinated compounds. EBDFA has also been studied for its potential applications in the biochemical and physiological sciences.
Mechanism Of Action
The mechanism of action of Ethyl 5-bromo-2,3-difluorophenylacetate is not completely understood. However, it is believed that the compound acts as a nucleophile, forming a covalent bond with the substrate molecule. This bond is then broken by the addition of a proton, resulting in the formation of a new product.
Biochemical And Physiological Effects
Ethyl 5-bromo-2,3-difluorophenylacetate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, Ethyl 5-bromo-2,3-difluorophenylacetate has been shown to inhibit the enzymes thrombin and plasmin, which are involved in the clotting of blood.
Advantages And Limitations For Lab Experiments
Ethyl 5-bromo-2,3-difluorophenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is non-toxic and biodegradable, making it a safe reagent to use in the laboratory. However, there are some limitations to the use of Ethyl 5-bromo-2,3-difluorophenylacetate in laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, the reaction of Ethyl 5-bromo-2,3-difluorophenylacetate with substrates can be slow and inefficient.
Future Directions
Ethyl 5-bromo-2,3-difluorophenylacetate has potential applications in a variety of fields, including organic synthesis, biochemical and physiological sciences, and drug development. Future research could focus on improving the synthesis of Ethyl 5-bromo-2,3-difluorophenylacetate and its derivatives, as well as studying its mechanism of action and potential effects on biochemical and physiological processes. Additionally, future research could explore the use of Ethyl 5-bromo-2,3-difluorophenylacetate as a catalyst for the synthesis of other compounds, such as peptides and carbohydrates. Finally, research could be conducted to explore the potential applications of Ethyl 5-bromo-2,3-difluorophenylacetate in the development of new drugs.
Scientific Research Applications
Ethyl 5-bromo-2,3-difluorophenylacetate has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of organometallic complexes, and the synthesis of fluorinated compounds. Ethyl 5-bromo-2,3-difluorophenylacetate has also been used as a reagent for the preparation of fluorinated compounds for use in the biochemical and physiological sciences. It has also been used as a catalyst in the synthesis of other compounds, such as peptides and carbohydrates.
properties
IUPAC Name |
ethyl 2-(5-bromo-2,3-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUCCGQSCSYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2,3-difluorophenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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